(E)-6-Methyl-2-styrylbenzo[b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-6-Methyl-2-styrylbenzo[b]thiophene is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromatic properties and are widely used in various fields such as medicinal chemistry, material science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-Methyl-2-styrylbenzo[b]thiophene can be achieved through various methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions. For instance, the Heck reaction can be employed to couple a styryl halide with a 6-methylbenzo[b]thiophene derivative under basic conditions . Another method involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of styrene is reacted with a halogenated 6-methylbenzo[b]thiophene in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(E)-6-Methyl-2-styrylbenzo[b]thiophene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl-substituted benzo[b]thiophene.
Substitution: Halogenated, nitrated derivatives.
Scientific Research Applications
(E)-6-Methyl-2-styrylbenzo[b]thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (E)-6-Methyl-2-styrylbenzo[b]thiophene involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects . The styryl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-Methylbenzo[b]thiophene: Lacks the styryl group, resulting in different chemical reactivity and applications.
2-Styrylbenzo[b]thiophene: Similar structure but without the methyl group, affecting its physical and chemical properties.
Benzo[b]thiophene: The parent compound, which serves as a core structure for various derivatives.
Uniqueness
(E)-6-Methyl-2-styrylbenzo[b]thiophene is unique due to the presence of both the methyl and styryl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14S |
---|---|
Molecular Weight |
250.4 g/mol |
IUPAC Name |
6-methyl-2-[(E)-2-phenylethenyl]-1-benzothiophene |
InChI |
InChI=1S/C17H14S/c1-13-7-9-15-12-16(18-17(15)11-13)10-8-14-5-3-2-4-6-14/h2-12H,1H3/b10-8+ |
InChI Key |
CDQWIRNJBDXBAY-CSKARUKUSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(S2)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(S2)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.